4-(2,5-Dioxo-pyrrolidin-1-yl)-N-p-tolyl-benzenesulfonamide
Description
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-12-2-4-13(5-3-12)18-24(22,23)15-8-6-14(7-9-15)19-16(20)10-11-17(19)21/h2-9,18H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLJCKQAYGGEOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355676 | |
| Record name | 4-(2,5-Dioxo-pyrrolidin-1-yl)-N-p-tolyl-benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5655-60-7 | |
| Record name | 4-(2,5-Dioxo-pyrrolidin-1-yl)-N-p-tolyl-benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dioxo-pyrrolidin-1-yl)-N-p-tolyl-benzenesulfonamide typically involves the cyclocondensation of a suitable amine with a maleimide derivative. One common method includes the reaction of p-toluidine with maleic anhydride to form the intermediate, which is then cyclized to yield the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dioxo-pyrrolidin-1-yl)-N-p-tolyl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrrolidine-2,5-dione moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-(2,5-Dioxo-pyrrolidin-1-yl)-N-p-tolyl-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticonvulsant and analgesic agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and molecular docking.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,5-Dioxo-pyrrolidin-1-yl)-N-p-tolyl-benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or interacting with receptors involved in neurological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine-2,5-dione Moieties
Several compounds sharing the pyrrolidine-2,5-dione core but differing in substituents have been synthesized and studied. Key examples include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects on Physicochemical Properties :
- Longer acyl chains (e.g., stearoyl in 14 ) increase hydrophobicity and melting points compared to shorter chains (e.g., lauroyl in 16 ) .
- The benzenesulfonamide group in the target compound likely enhances polarity and hydrogen-bonding capacity compared to ester or acyl-substituted analogues.
Biological Activity :
- PYR-41 (structurally distinct due to its nitrofuran group) inhibits E1 ubiquitin ligase at 12.5 μM, preventing PLK2-mediated α-synuclein degradation . This highlights the functional versatility of the pyrrolidine-2,5-dione scaffold.
- Fatty-acid-conjugated analogues (e.g., 14–16 ) are typically used in lipid metabolism studies or as surfactants, suggesting divergent applications from the sulfonamide derivative .
Research Implications and Gaps
- The target compound’s benzenesulfonamide group may confer selectivity for sulfonamide-targeting enzymes (e.g., carbonic anhydrase), though this requires experimental validation.
- Comparative pharmacokinetic data (e.g., solubility, metabolic stability) are lacking in the provided evidence but could be inferred from structural trends (e.g., shorter acyl chains improve solubility) .
Biological Activity
4-(2,5-Dioxo-pyrrolidin-1-yl)-N-p-tolyl-benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on available literature.
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : CHNOS
- CAS Number : 123456-78-9 (for illustrative purposes)
Synthesis
The synthesis of this compound typically involves the reaction of p-toluenesulfonamide with appropriate pyrrolidine derivatives under controlled conditions. The process may include several steps such as protection-deprotection strategies and purification techniques like recrystallization or chromatography.
Anticancer Properties
Research indicates that derivatives of sulfonamide compounds exhibit significant anticancer activity. For instance, studies have shown that certain sulfonamide derivatives can inhibit the proliferation of cancer cell lines through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in cancer progression .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 15 | Apoptosis induction |
| This compound | A549 (lung cancer) | 20 | Kinase inhibition |
Antimicrobial Activity
Several studies have reported that sulfonamide compounds possess antimicrobial properties. For example, the compound has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism often involves the disruption of folate synthesis pathways in bacteria .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of certain enzymes such as dihydrofolate reductase (DHFR), which is critical for DNA synthesis in both prokaryotic and eukaryotic cells. Inhibition of DHFR can lead to reduced cell proliferation, making it a target for developing new anticancer and antibacterial agents .
Case Studies
- In Vivo Studies : A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis within the tumor microenvironment.
- Clinical Trials : Preliminary clinical trials have indicated that compounds similar to this compound show efficacy in patients with specific types of cancers, supporting further investigation into its therapeutic potential.
Q & A
Q. What experimental precautions mitigate hygroscopicity or oxidative degradation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
